![molecular formula C21H26N2O8 B13936912 (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate CAS No. 52723-96-3](/img/structure/B13936912.png)
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate is a chemical compound with the molecular formula C21H26N2O8 and a molecular weight of 434.44 g/mol . This compound is known for its unique structure, which includes two acrylate groups attached to a central phenylene core through iminocarbonyloxy linkages. It is used in various industrial and scientific applications due to its reactivity and functional properties.
准备方法
The synthesis of (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate typically involves the reaction of 4-methyl-1,3-phenylenediamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-methyl-2,1-ethanediol to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
化学反应分析
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The iminocarbonyloxy linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common reagents used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
作用机制
The mechanism of action of (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The acrylate groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This matrix can encapsulate other molecules, making it useful for drug delivery and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the encapsulated molecules .
相似化合物的比较
Similar compounds to (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate include other diacrylate monomers such as:
Ethylene glycol dimethacrylate (EGDMA): Used in the production of cross-linked polymers and hydrogels.
Triethylene glycol dimethacrylate (TEGDMA): Commonly used in dental materials and adhesives.
Bisphenol A dimethacrylate (Bis-GMA): Widely used in dental composites and sealants.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and functional properties compared to other diacrylate monomers.
属性
CAS 编号 |
52723-96-3 |
|---|---|
分子式 |
C21H26N2O8 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
2-[[4-methyl-3-(1-prop-2-enoyloxypropan-2-yloxycarbonylamino)phenyl]carbamoyloxy]propyl prop-2-enoate |
InChI |
InChI=1S/C21H26N2O8/c1-6-18(24)28-11-14(4)30-20(26)22-16-9-8-13(3)17(10-16)23-21(27)31-15(5)12-29-19(25)7-2/h6-10,14-15H,1-2,11-12H2,3-5H3,(H,22,26)(H,23,27) |
InChI 键 |
XLUSIRDIYAYDCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)COC(=O)C=C)NC(=O)OC(C)COC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


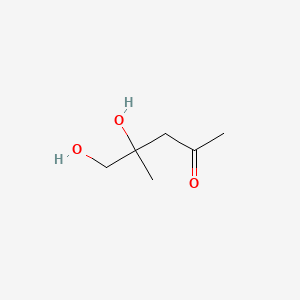
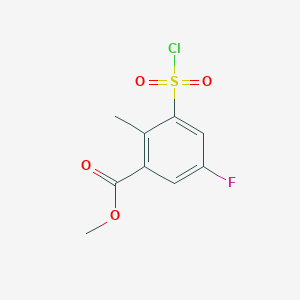
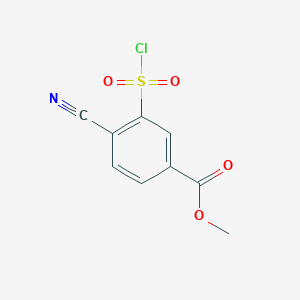
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)
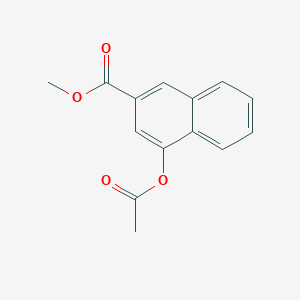
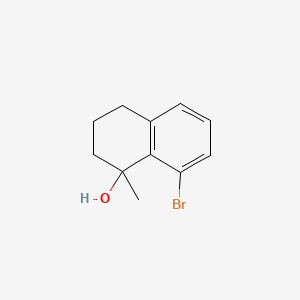
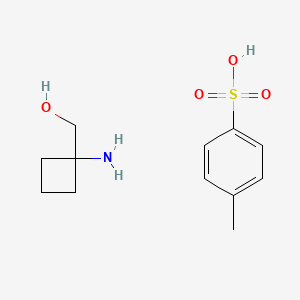
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
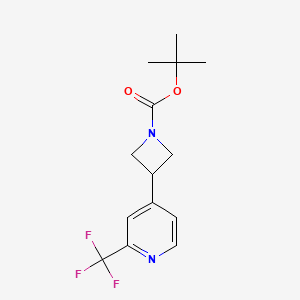




![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
